molecular formula C12H10Cl2N2O2 B15063218 3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one

3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one

Cat. No.: B15063218
M. Wt: 285.12 g/mol
InChI Key: IQQCAHPZVHMADR-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one is a chemical compound with a complex structure that includes dichloro, methoxyphenyl, and methylpyrazinone groups

Preparation Methods

The synthesis of 3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrazinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenyl group: This step may involve coupling reactions using reagents like palladium catalysts.

    Methylation: Introduction of the methyl group can be done using methylating agents such as methyl iodide.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, forming larger molecular structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one can be compared with similar compounds such as:

    3,5-Dichloro-6-phenyl-1-methylpyrazin-2(1H)-one: Lacks the methoxy group, which may affect its chemical properties and applications.

    3,5-Dichloro-6-(2-hydroxyphenyl)-1-methylpyrazin-2(1H)-one:

    3,5-Dichloro-6-(2-methoxyphenyl)-1-ethylpyrazin-2(1H)-one: Has an ethyl group instead of a methyl group, which may influence its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

3,5-dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2-one

InChI

InChI=1S/C12H10Cl2N2O2/c1-16-9(10(13)15-11(14)12(16)17)7-5-3-4-6-8(7)18-2/h3-6H,1-2H3

InChI Key

IQQCAHPZVHMADR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2OC

Origin of Product

United States

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